molecular formula C8H10N2 B13627798 3-(Pyridin-2-yl)prop-2-en-1-amine

3-(Pyridin-2-yl)prop-2-en-1-amine

Cat. No.: B13627798
M. Wt: 134.18 g/mol
InChI Key: IXKUENAQVCAZAS-HWKANZROSA-N
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Description

3-(Pyridin-2-yl)prop-2-en-1-amine is an organic compound that features a pyridine ring attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate alkyne under specific conditions. For example, a chemodivergent synthesis method can be employed, where N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions typically involve the use of toluene, I2, and TBHP, and the process is mild and metal-free .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H,6,9H2/b5-3+

InChI Key

IXKUENAQVCAZAS-HWKANZROSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CN

Canonical SMILES

C1=CC=NC(=C1)C=CCN

Origin of Product

United States

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